molecular formula C18H16ClFN2O3 B2439121 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide CAS No. 905666-92-4

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2439121
CAS No.: 905666-92-4
M. Wt: 362.79
InChI Key: PLFFPBJTLFYWOL-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a pyrrolidinone ring, a chlorophenyl group, and a fluorophenoxyacetamide moiety, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the pyrrolidinone ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the fluorophenoxyacetamide moiety: This could be done through an acylation reaction using a fluorophenoxyacetic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific transformation desired, such as temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential biological activity, such as binding to specific proteins or enzymes, or its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activity.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide would depend on its specific biological targets. It might interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidinone derivatives, chlorophenyl compounds, and fluorophenoxyacetamides. Examples could be:

  • N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide
  • N-(1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide

Uniqueness

The uniqueness of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide might lie in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-12-5-7-14(8-6-12)22-10-13(9-18(22)24)21-17(23)11-25-16-4-2-1-3-15(16)20/h1-8,13H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFFPBJTLFYWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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